molecular formula C8H11N3 B11770518 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Cat. No.: B11770518
M. Wt: 149.19 g/mol
InChI Key: KGALKULTXSGKFK-UHFFFAOYSA-N
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Description

2-Amino-4-propyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method is preferred due to its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-propyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-3-carboxylic acid derivatives, while reduction can yield pyrrole-3-amine derivatives.

Scientific Research Applications

2-Amino-4-propyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-propyl-1H-pyrrole-3-carbonitrile is unique due to its specific propyl substitution at the 4-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and other applications.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-4-propyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C8H11N3/c1-2-3-6-5-11-8(10)7(6)4-9/h5,11H,2-3,10H2,1H3

InChI Key

KGALKULTXSGKFK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC(=C1C#N)N

Origin of Product

United States

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